1-(3-Bromophenyl)-N-methylmethanesulfonamide
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Overview
Description
1-(3-Bromophenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromophenyl group attached to a methanesulfonamide moiety, with a methyl group on the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It was found that the maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that 1-(3-Bromophenyl)-N-methylmethanesulfonamide may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Bromophenyl derivatives have been shown to have biological activity, suggesting that this compound may also influence cell function .
Molecular Mechanism
Bromophenyl compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound undergoes phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Metabolic Pathways
The metabolic pathways of this compound involve phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3-bromophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or bromine for bromination.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the bromophenyl group can yield nitro derivatives, while nucleophilic substitution can produce various substituted sulfonamides .
Scientific Research Applications
1-(3-Bromophenyl)-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound shares the bromophenyl group but differs in its overall structure and pharmacological properties.
3-(3-Bromophenyl)propionic acid: Another compound with a bromophenyl group, used in different applications such as the synthesis of phthalocyanines.
Uniqueness
1-(3-Bromophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide moiety is particularly important for its medicinal properties, making it a valuable compound for drug development .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYKQTPJYPCSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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